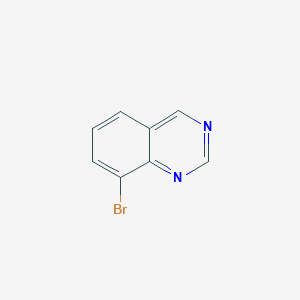

N-(5-溴-3-甲基吡啶-2-基)-N,2,2-三甲基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

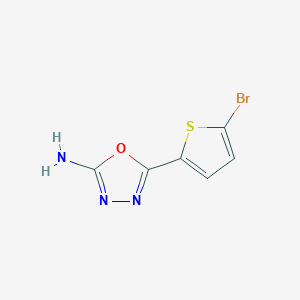

The compound "N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide" is a chemical entity that can be associated with a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures such as pyridine derivatives and benzamides are frequently studied for their chemical and pharmacological properties .

Synthesis Analysis

The synthesis of related compounds typically involves catalytic reactions, as seen in the preparation of 2,4-substituted [1,8]naphthyridines from pyridinyl-amino propynones using Pd-catalyzed carbonylative coupling . Similarly, the synthesis of benzamide derivatives is achieved through reactions involving ortho-toluylchloride and amino-picoline . These methods suggest that the synthesis of "N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide" could potentially involve halogenation, amidation, and catalytic steps to introduce the appropriate functional groups onto the pyridine ring.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the structure of a related 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using this method . The molecular structure is often stabilized by intramolecular interactions such as hydrogen bonds, as well as π-interactions, which are also significant in the stabilization of the crystal packing of antipyrine derivatives .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be inferred from the reactions they undergo. For example, the domino conjugate addition/annulation reaction used to synthesize naphthyridines from pyridinyl-amino propynones indicates the potential for nucleophilic addition reactions at the pyridine ring . The introduction of substituents such as bromine atoms and methylamino groups can also influence the reactivity and binding affinity of these compounds, as seen in the structure-affinity relationships of pyridine-3-carboxamides .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting points and vibrational frequencies, can be determined through techniques like FTIR and NMR spectroscopy. For example, the melting point range and vibrational frequencies for specific functional groups were identified for a methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide . These properties are crucial for understanding the behavior of the compound under different conditions and its potential applications.

科学研究应用

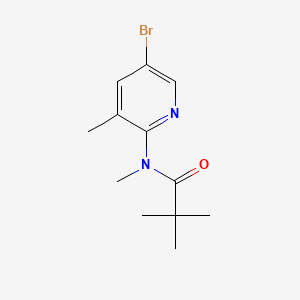

合成和药物化学

研究已经导致药物化学中新化合物的开发和方法的建立。例如,已经合成了含有 5-溴-3-甲基吡啶-2-基部分的化合物,并研究了它们的潜在抗精神病特性,突出了它们在新治疗剂开发中的重要性。这些化合物对某些受体表现出有效的抑制作用,表明它们在神经疾病的药物发现和开发中的潜力 (Högberg 等,1990)。

化学合成

已经建立了相关的吡啶和嘧啶衍生物的有效合成路线,展示了这些核心在化学合成中的多功能性。这些方法能够合成在包括药物和材料科学在内的各个领域具有潜在应用的复杂分子。例如,作为多巴胺 D2 和 D3 受体拮抗剂生产中的关键中间体,5-溴-2-甲氧基-6-甲氨基吡啶-3-羧酸的有效合成突出了这些方法在促进药物开发中的重要性 (Hirokawa 等,2000)。

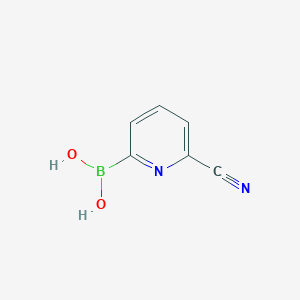

放射性标记和成像

在成像的背景下,已经探索了使用吡啶基部分合成放射性标记化合物。这些研究旨在开发新的正电子发射断层扫描 (PET) 剂,用于体内成像特定酶或受体,为诊断成像和对疾病机制的理解做出贡献。N-(3-(4-[11C]甲基哌嗪-1-基)-1-(5-甲基吡啶-2-基)-1H-吡唑-5-基)吡唑并[1,5-a]嘧啶-3-甲酰胺作为一种潜在的 PET 剂的合成和评估,用于成像神经炎症中的 IRAK4 酶,举例说明了这一应用 (Wang 等,2018)。

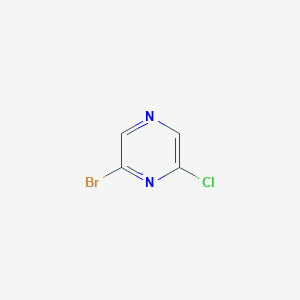

材料科学

如文献中所述,5-溴化和 5,5'-二溴化联吡啶和联嘧啶的合成揭示了这些化合物在金属络合分子棒开发中的潜力。这些发现对材料科学有影响,特别是在设计和合成具有特定电子或光学特性的新材料方面 (Schwab 等,2002)。

属性

IUPAC Name |

N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c1-8-6-9(13)7-14-10(8)15(5)11(16)12(2,3)4/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBZSCNCWLNWFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N(C)C(=O)C(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592852 |

Source

|

| Record name | N-(5-Bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide | |

CAS RN |

245765-92-8 |

Source

|

| Record name | N-(5-Bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)